

A Technical Guide to the Chemical Properties of Bromine Nitrate (BrNO₃)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromine nitrate*

Cat. No.: *B14655920*

[Get Quote](#)

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: **Bromine nitrate** (BrNO₃) is a highly reactive inorganic compound of significant interest, primarily due to its role in atmospheric chemistry, specifically in stratospheric ozone depletion cycles.^{[1][2]} Structurally represented as BrONO₂, it is an unstable, yellow liquid that decomposes at temperatures above 0 °C.^[3] Its extreme reactivity, corrosive nature, and potential for explosive decomposition make its synthesis and handling challenging, generally restricting its use to specialized laboratory settings.^[3] This document provides a comprehensive overview of the chemical and physical properties of **bromine nitrate**, detailing its synthesis, reactivity, decomposition pathways, and spectroscopic characterization. It includes detailed experimental protocols and summarizes quantitative data for ease of reference.

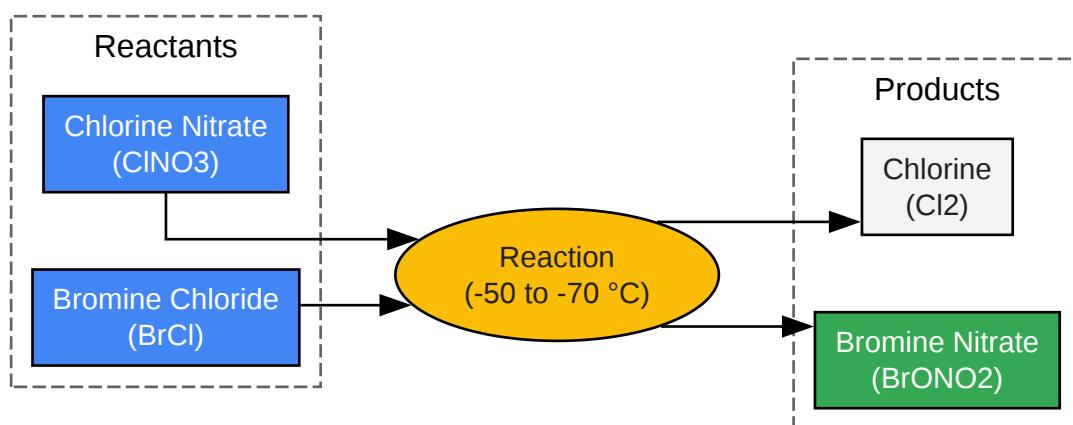
Physicochemical Properties

Bromine nitrate is a yellow liquid under standard conditions, though it is rarely handled at room temperature due to its instability.^[3] It is readily soluble in solvents like trichlorofluoromethane and carbon tetrachloride.^[3] The molecule's structure is confirmed to be BrONO₂, not a bromine atom bonded to a nitrate ion.^[3] While its melting point has been reported as -42 °C (231 K), other experimental observations place it higher at 240 K or 245 K.^{[1][3][4]} This discrepancy may be related to impurities or different experimental conditions.

Table 1: Physical and Chemical Properties of Bromine Nitrate

Property	Value	Source(s)
Molecular Formula	BrNO ₃ (structurally BrONO ₂)	[3][5]
Molar Mass	141.91 g/mol	[3][5]
Appearance	Yellow liquid	[3]
Melting Point	-42 °C (231 K) or 240 K	[1][3]
Boiling Point	Decomposes > 0 °C	[3]
Solubility	Soluble in CCl ₃ F and CCl ₄	[3]
Vapor Pressure (liquid)	$\log P(\text{Torr}) = 8.898 - (2.025 \times 10^3)/T$	[1]
Heat of Vaporization	~9 kcal/mol	[1]
Heat of Sublimation	~16 kcal/mol	[1]

Synthesis and Handling


The synthesis of **bromine nitrate** is challenging due to its instability, and yields are often low. [1] Several methods have been reported, with the reaction between bromine chloride and chlorine nitrate being a common laboratory-scale approach.

Experimental Protocol 1: Synthesis from Bromine Chloride and Chlorine Nitrate

This method is based on the low-temperature reaction between bromine chloride (BrCl) and chlorine nitrate (ClONO₂).[1]

- Reagents:
 - Bromine chloride (BrCl)
 - Chlorine nitrate (ClONO₂)

- Apparatus:
 - Low-temperature reaction vessel capable of maintaining temperatures between -50 °C and -70 °C.
 - Vacuum line for distillation of volatile components.
- Methodology:
 - Introduce equimolar amounts of ClONO_2 and BrCl into the pre-cooled reaction vessel.
 - Maintain the reaction mixture at a temperature between -50 °C and -70 °C for an extended period, potentially up to one week, to allow for sufficient reaction time.
 - After the reaction period, distill the unreacted starting materials and the chlorine byproduct (Cl_2) at -78 °C under vacuum.
 - The remaining product is **bromine nitrate** (BrONO_2). The yield can be increased by collecting the product from several batches.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of BrONO_2 from BrCl and ClONO_3 .

Experimental Protocol 2: Synthesis from Bromine and Silver Nitrate

An alternative synthesis involves the reaction of bromine with silver nitrate in an alcoholic solution.[3]

- Reagents:

- Bromine (Br_2)
- Silver nitrate (AgNO_3)
- Alcohol (e.g., ethanol) as solvent

- Apparatus:

- Standard laboratory glassware (e.g., round-bottom flask).
- Filtration apparatus.

- Methodology:

- Dissolve silver nitrate in an appropriate alcoholic solvent.
- Add a solution of bromine to the silver nitrate solution.
- The reaction produces **bromine nitrate** in solution and a precipitate of silver bromide (AgBr).
- The AgBr precipitate can be removed by filtration to yield a solution of **bromine nitrate**.

Handling and Safety

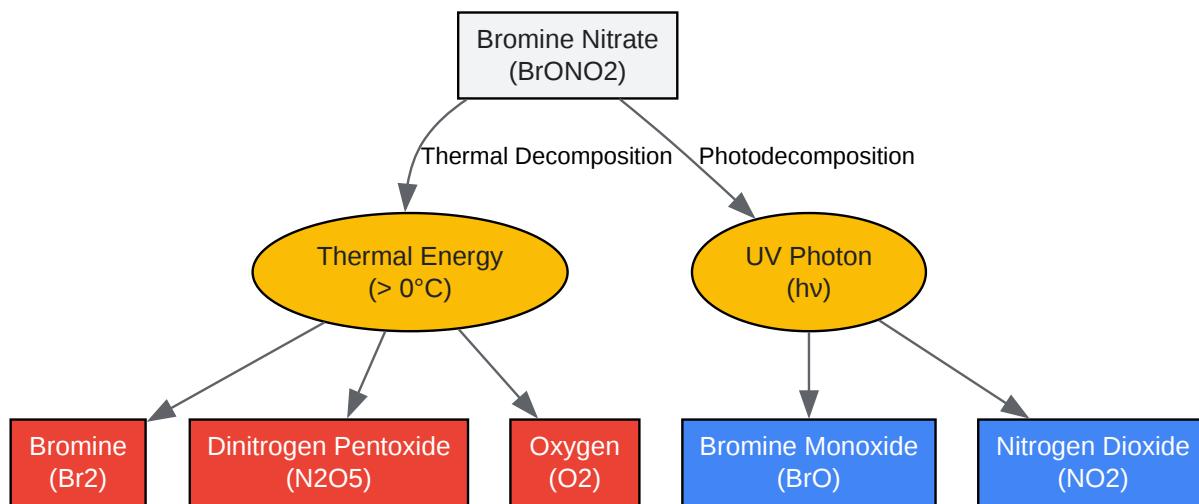
Bromine nitrate is a hazardous substance characterized by its high reactivity, corrosive properties, and potential to decompose explosively.[3]

- Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and splash goggles at all times.[6]

- Storage: Store in a cool, dry, and well-ventilated area. Containers should be tightly sealed. Avoid polyethylene containers.[6]
- Stability: The compound is unstable and decomposes at temperatures above 0 °C.[3] At low pressures (several Torr), it can be stable for several hours at room temperature in the dark. [1]

Reactivity and Decomposition

Key Reactions


Bromine nitrate participates in several important chemical reactions, particularly those of atmospheric relevance.

- Hydrolysis: The reactive uptake of BrONO_2 into aqueous aerosols is a key process in atmospheric bromine chemistry.[7] It undergoes hydrolysis at the air-water interface to produce hypobromous acid (HOBr) and nitric acid (HNO_3).[7] This process is facilitated by the formation of halogen bonds between BrONO_2 and water molecules.[7]
- Reaction with HCl: It reacts quantitatively with hydrogen chloride (HCl) to produce nitric acid (HONO_2) and bromine chloride (BrCl).[1][4] This reaction can be used to characterize the compound.[4]
- Reaction with Sulfuric Acid: BrONO_2 is known to react with sulfuric acid, a reaction that plays a role in tropospheric chemistry.[3]

Thermal and Photochemical Decomposition

The instability of **bromine nitrate** leads to both thermal and photochemical decomposition.

- Thermal Decomposition: The compound decomposes at temperatures above 0 °C.[3] The decomposition pathway is believed to follow the reaction: $2\text{BrONO}_2 \rightarrow \text{Br}_2 + \text{N}_2\text{O}_5 + \frac{1}{2}\text{O}_2$.[1]
- Photodecomposition: BrONO_2 is susceptible to photolysis, especially by ultraviolet radiation in the stratosphere.[1] Its photolysis rate is approximately 20 times faster than that of its analogue, chlorine nitrate (ClONO_2).[1] This rapid photodecomposition is a critical step in the bromine-catalyzed destruction of stratospheric ozone.[1] The primary photodecomposition pathway is believed to be: $\text{BrONO}_2 + \text{h}\nu \rightarrow \text{BrO} + \text{NO}_2$.

[Click to download full resolution via product page](#)

Caption: Decomposition pathways for BrONO₂.

Spectroscopic Data and Characterization

The characterization of **bromine nitrate** has been accomplished through various spectroscopic techniques, which are also crucial for its detection in the atmosphere.

Table 2: Summary of Spectroscopic Characterization Methods

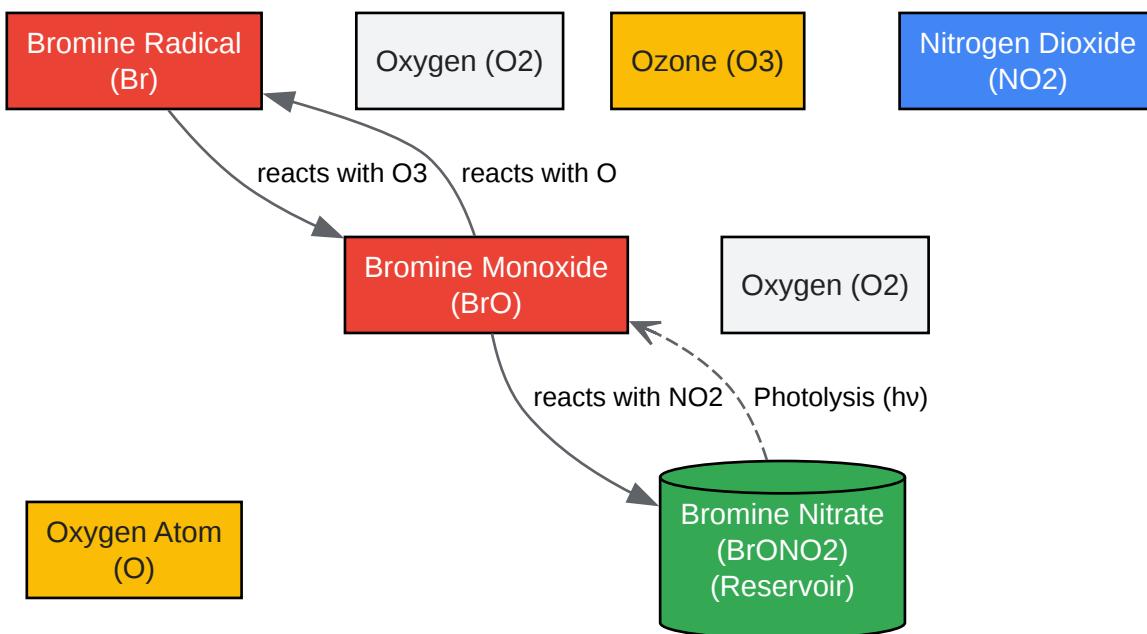
Technique	Application / Findings	Source(s)
Infrared (IR) Spectroscopy	Used for laboratory characterization and to monitor reactions. It was instrumental in the first atmospheric detection of BrONO ₂ .	[1][2]
Ultraviolet (UV) Spectroscopy	The UV spectrum is used to determine absorption cross-sections, which are essential for calculating stratospheric photolysis rates and lifetimes.	[1]
He I Photoelectron Spectroscopy (PES)	Provides insight into the electronic structure and chemical bonding of the molecule.	[4][8]

Experimental Protocol 3: Characterization by Infrared Spectroscopy

This protocol describes a general method for obtaining an IR spectrum of gaseous BrONO₂ to confirm its identity or monitor its reactions.[1]

- Apparatus:
 - Infrared Spectrometer (e.g., Perkin-Elmer IR 283 or a modern FT-IR).
 - Gas-phase IR cell with appropriate window material (e.g., KBr).
 - Vacuum line for sample introduction.
- Methodology:
 - Evacuate the IR gas cell and the sample introduction line.
 - Introduce a purified gaseous sample of BrONO₂ into the cell to a pressure of several Torr.

- Record the infrared spectrum over the desired wavenumber range. The spectrum will show characteristic absorption bands for the Br-O and N-O bonds.
- (Optional) To monitor a reaction, a second gas (e.g., HCl) can be introduced into the cell, and subsequent spectra can be recorded to observe the disappearance of BrONO₂ peaks and the appearance of product peaks (e.g., HONO₂).[\[1\]](#)


Role in Atmospheric Chemistry

Bromine nitrate is a significant reservoir species for bromine in the stratosphere.[\[2\]](#) While bromine concentrations in the stratosphere are much lower than chlorine, bromine is a more efficient catalyst for ozone destruction.[\[2\]](#) BrONO₂ ties up active bromine (Br) and nitrogen oxides (NO_x) in a less reactive form.

The key atmospheric cycle involving BrONO₂ is:

- Formation: It is formed by the three-body reaction of bromine monoxide (BrO) with nitrogen dioxide (NO₂): BrO + NO₂ + M → BrONO₂ + M (where M is a third body like N₂ or O₂).[\[1\]](#)
- Reservoir: As BrONO₂, the bromine is temporarily sequestered and cannot participate in ozone-destroying catalytic cycles.
- Release: Photolysis (BrONO₂ + hν → BrO + NO₂) or reaction with aerosols releases the active bromine species, allowing them to resume the catalytic destruction of ozone.[\[1\]](#)[\[7\]](#)[\[9\]](#)

The first definitive measurement of **bromine nitrate** in the stratosphere was achieved using the MIPAS infrared spectrometer on the Envisat satellite, confirming its role and concentrations predicted by atmospheric models.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Role of BrONO₂ in the stratospheric bromine cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. datapdf.com [datapdf.com]
- 2. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2009 - First Measurement of Bromine Nitrate in the Stratosphere [kit.edu]
- 3. Bromine nitrate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bromine nitrate | BrNO₃ | CID 123495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]
- 9. connectsci.au [connectsci.au]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of Bromine Nitrate (BrNO₃)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14655920#what-are-the-chemical-properties-of-bromine-nitrate-brno3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com